![molecular formula C12H12ClN3O4S3 B2519665 5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide CAS No. 2034485-11-3](/img/structure/B2519665.png)

5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

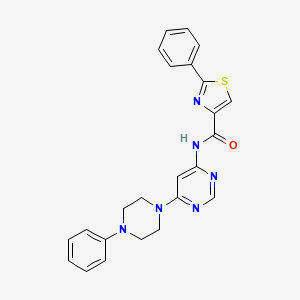

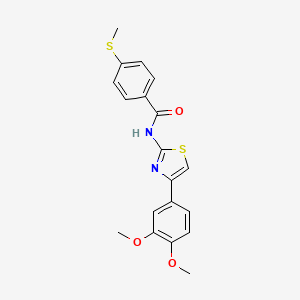

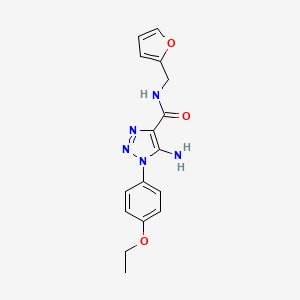

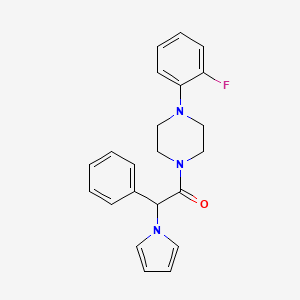

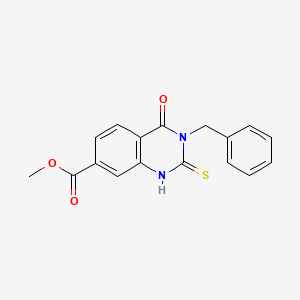

The compound "5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide" is a derivative of thiadiazole sulfonamide, which is a class of compounds known for their diverse biological activities, including antimicrobial and antiviral properties. These compounds are characterized by the presence of a thiadiazole ring, a sulfonamide group, and various substituents that can influence their biological activity and interaction with biological targets .

Synthesis Analysis

The synthesis of thiadiazole sulfonamide derivatives typically involves multiple steps starting from simple precursors such as chlorobenzoic acid. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives includes esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines . The structures of the synthesized compounds are confirmed using techniques like NMR, IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of thiadiazole sulfonamides is crucial for their interaction with biological targets. X-ray crystallographic studies have shown that the thiadiazole-sulfonamide moiety binds to the active site of enzymes such as carbonic anhydrase. The binding involves interactions with the zinc ion and amino acid residues within the enzyme's active site. Substituted phenyl tails of these inhibitors can occupy the hydrophobic part of the binding pocket, influencing the binding affinity and specificity .

Chemical Reactions Analysis

Thiadiazole sulfonamides can participate in various chemical reactions due to their functional groups. For example, the sulfonamide group can form metal complexes with different metal ions, which can significantly alter the pharmacological activity of the compound. These metal complexes have been shown to inhibit carbonic anhydrase isozymes effectively, which are critical in ocular fluid secretion and intraocular pressure regulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole sulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure and the nature of their substituents. The presence of chloro groups and the sulfonamide moiety contributes to the compounds' polarity and ability to interact with biological molecules. The metal complexes of these sulfonamides exhibit different physical properties and pharmacological activities compared to the parent compounds, as seen in their ability to lower intraocular pressure in experimental animals .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Sulfonamide derivatives, including compounds structurally related to "5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide," have been synthesized and evaluated for their biological activities. For instance, Gadad et al. (2000) explored the synthesis and antibacterial activity of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide derivatives, showing significant antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to sulfamethoxazole and Norfloxacin (Gadad et al., 2000). Similarly, Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their antiviral activities, identifying compounds with anti-tobacco mosaic virus activity (Chen et al., 2010).

Enzyme Inhibition

Sulfonamide derivatives have been investigated for their potential as enzyme inhibitors, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of conditions such as glaucoma. Graham et al. (1989) studied benzo[b]thiophene-2-sulfonamide derivatives for their ocular hypotensive activity, identifying potent inhibitors suitable for clinical evaluation in glaucoma treatment (Graham et al., 1989).

Chemical Synthesis Applications

The sulfonamide moiety and related structures have been utilized in various chemical synthesis applications. Morita et al. (1999) reported on the novel type elimination reactions of sulfoxides bearing several heteroaromatics, which led to unexpected products via the Diels-Alder reaction, highlighting the versatility of sulfonamide compounds in synthetic chemistry (Morita et al., 1999).

Eigenschaften

IUPAC Name |

5-chloro-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O4S3/c1-15-9-4-3-8(7-10(9)16(2)23(15,19)20)14-22(17,18)12-6-5-11(13)21-12/h3-7,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYFMHPQZPHUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)

![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)

![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)

![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)